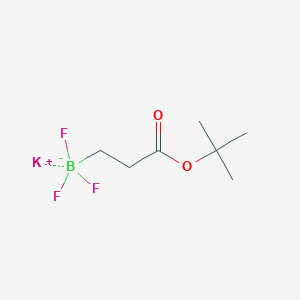

Potassium 3-trifluoroboratopropionate tert-butyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFNXNSQDOFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678455 | |

| Record name | Potassium (3-tert-butoxy-3-oxopropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023357-66-5 | |

| Record name | Potassium (3-tert-butoxy-3-oxopropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium [3-(tert-butoxy)-3-oxopropyl]trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Potassium 3-trifluoroboratopropionate tert-butyl ester

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium 3-trifluoroboratopropionate tert-butyl ester

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the demand for robust, versatile, and functionally tolerant building blocks is insatiable. For decades, boronic acids and their ester derivatives have been the workhorses of cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent instability towards hydrolysis, oxidation, and protodeboronation often complicates their synthesis, purification, and storage.[1][2]

Potassium organotrifluoroborates have emerged as a superior class of reagents, elegantly circumventing these challenges.[1][2] These crystalline, air- and moisture-stable salts are characterized by a tetracoordinate boron atom, which masks the reactivity of the carbon-boron bond.[2] This "protected" state allows for a vast range of chemical transformations on the organic moiety without disturbing the borate group, which can then be "unveiled" in situ for subsequent cross-coupling reactions.[1][2]

This guide provides a detailed technical overview of a particularly useful building block: This compound (CAS 1023357-66-5).[3][4][5][6][7] We will explore its rational synthesis, comprehensive characterization, and the underlying principles that make it a valuable tool for researchers in drug development and complex molecule synthesis.

Strategic Synthesis: A Two-Stage Approach

The most reliable and common pathway to potassium organotrifluoroborates involves the conversion of a corresponding boronic acid or its ester with potassium hydrogen fluoride (KHF₂).[1] Therefore, our synthesis is logically designed in two distinct stages: first, the preparation of the boronic acid precursor, followed by its conversion to the target trifluoroborate salt.

Stage 1: Synthesis of tert-Butyl 3-(dihydroxyboranyl)propanoate

The precursor is synthesized via the hydroboration of tert-butyl acrylate. Hydroboration is the archetypal method for creating carbon-boron bonds from alkenes. The choice of borane reagent is critical; for terminal alkenes, a sterically hindered borane like 9-Borabicyclononane (9-BBN) is often preferred to ensure high regioselectivity for the anti-Markovnikov product, placing the boron atom at the less substituted carbon. However, for activated alkenes like acrylates, simpler boranes can be effective. The subsequent oxidative workup is replaced by a hydrolytic one to yield the boronic acid.

Stage 2: Conversion to this compound

The crude boronic acid from Stage 1 is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). This reaction is typically rapid and high-yielding. The KHF₂ serves as a potent source of fluoride ions, which displace the hydroxyl groups on the boron atom to form the highly stable trifluoroborate anion. The resulting potassium salt is often insoluble in common organic solvents, facilitating its isolation and purification by simple filtration or recrystallization.[8]

Detailed Experimental Protocol

Materials:

-

tert-Butyl acrylate

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Potassium hydrogen fluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Diethyl ether

-

Deionized water

Protocol:

Stage 1: tert-Butyl 3-(dihydroxyboranyl)propanoate

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl acrylate (1.0 equiv).

-

Dissolve the acrylate in anhydrous THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add borane-THF complex (1.0 M solution, ~0.35 equiv) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The slow, cooled addition controls the exothermic reaction. Using a slight excess of the acrylate ensures the complete consumption of the borane.

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

-

The resulting mixture containing the crude boronic acid is typically carried forward to the next step without extensive purification.

Stage 2: this compound

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (~4.0 equiv).

-

Causality: A saturated solution with an excess of KHF₂ ensures the complete and rapid conversion of the boronic acid to the trifluoroborate salt.[1]

-

-

Add the crude boronic acid solution from Stage 1 to the vigorously stirring KHF₂ solution at room temperature.

-

A white precipitate should form almost immediately. Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

-

Isolate the white solid product by vacuum filtration.

-

Wash the solid sequentially with cold water, methanol, and finally diethyl ether to remove any unreacted starting materials and inorganic salts.

-

Dry the resulting crystalline white solid under high vacuum. The product is typically obtained in good yield and high purity.[8]

Comprehensive Characterization: A Multi-Nuclear NMR Approach

The structural confirmation of potassium organotrifluoroborates relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) provides a wealth of data for unambiguous characterization.[9][10][11]

¹H and ¹³C NMR Spectroscopy

Standard ¹H and ¹³C NMR spectra confirm the organic backbone of the molecule. The tert-butyl group will appear as a sharp singlet in the ¹H NMR spectrum integrating to nine protons, while the two methylene groups (-CH₂-CH₂-) will present as two triplets due to scalar coupling.

¹⁹F and ¹¹B NMR Spectroscopy: The Hallmarks of a Trifluoroborate

The most diagnostic analyses are ¹⁹F and ¹¹B NMR.

-

¹⁹F NMR: The three equivalent fluorine atoms attached to the boron will appear as a sharp quartet in the proton-decoupled spectrum.[9][12] This splitting pattern arises from coupling to the ¹¹B nucleus (I = 3/2). The high natural abundance and sensitivity of the ¹⁹F nucleus make this a particularly clean and informative experiment.[9]

-

¹¹B NMR: The ¹¹B spectrum will show a characteristic quartet due to coupling with the three fluorine atoms.[9][11] The chemical shift is indicative of a tetracoordinate boron species. Observing the ¹¹B-¹⁹F coupling confirms the integrity of the trifluoroborate moiety.[9]

Summary of Expected Analytical Data

| Analysis | Technique | Expected Result |

| Molecular Formula | - | C₇H₁₃BF₃KO₂[3][5] |

| Molecular Weight | - | 236.08 g/mol [3][5] |

| Appearance | Visual | White crystalline solid[8] |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~2.1-2.3 (t, 2H, -CH₂CO₂tBu), δ ~1.4 (s, 9H, -C(CH₃)₃), δ ~0.6-0.8 (t, 2H, -CH₂BF₃) |

| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~172 (C=O), δ ~80 (quaternary C of tBu), δ ~35 (-CH₂CO₂tBu), δ ~28 (-C(CH₃)₃), C-B bond signal may be broad or unobserved[9] |

| ¹⁹F NMR | 376 MHz, DMSO-d₆ | δ ~ -135 to -145 ppm (quartet, J(¹⁹F-¹¹B) ≈ 50-60 Hz)[11] |

| ¹¹B NMR | 128 MHz, DMSO-d₆ | δ ~ 2.0 to 4.0 ppm (quartet, J(¹¹B-¹⁹F) ≈ 50-60 Hz)[9][11] |

| Mass Spec (ESI-) | ESI-MS | m/z = [M-K]⁻ = 197.08 |

Application in Drug Development: A Versatile Coupling Partner

The true value of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][13] It can effectively couple with a wide range of aryl and heteroaryl halides or triflates, providing a straightforward method to install a protected propionic acid sidechain—a common structural motif in pharmaceuticals.

The tert-butyl ester serves as a robust protecting group that can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) post-coupling to reveal the carboxylic acid. This acid then serves as a versatile handle for further elaboration, such as amide bond formation.

Conclusion

This compound is a testament to the advantages of organotrifluoroborate chemistry. Its stability, ease of synthesis, and high reactivity in cross-coupling reactions make it an invaluable building block for chemists.[8] The straightforward and robust protocols for its synthesis and the clear, multi-faceted data provided by its characterization underscore its reliability. For researchers in drug discovery and development, this reagent offers a dependable and efficient method for introducing key structural fragments into complex molecular architectures, streamlining the path to novel chemical entities.

References

-

D'Vries, R. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link][9][11]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Available at: [Link][10]

-

JACS Au. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Available at: [Link][12]

-

Kabalka, G. W., et al. (2010). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Molecules, 15(4), 2269–2279. Available at: [Link]

-

ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available at: [Link]

-

Frontier Specialty Chemicals. Potassium 3-trifluoroboratopropanoate tert-butyl ester. Available at: [Link][3]

-

Molander, G. A., & Dreher, S. D. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 9(26), 5449–5452. Available at: [Link][13]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link][8]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–826. Available at: [Link][2]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium 3-trifluoroboratopropanoate tert-butyl ester | [frontierspecialtychemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 1023357-66-5 [chemicalbook.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium 3-trifluoroboratopropionate tert-butyl ester: Mechanism of Action and Applications in Drug Development

Abstract

Potassium 3-trifluoroboratopropionate tert-butyl ester is a versatile and highly valuable reagent in modern organic synthesis, particularly within the sphere of drug discovery and development. As an air- and moisture-stable crystalline solid, it serves as a convenient precursor to a reactive boronic acid, circumventing the stability issues often associated with boronic acids themselves.[1][2] This guide provides an in-depth exploration of the core mechanisms governing its reactivity, focusing on its role in Suzuki-Miyaura cross-coupling reactions and its burgeoning application in the radiosynthesis of PET imaging agents. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive understanding and practical framework for utilizing this powerful synthetic tool.

Introduction: The Strategic Advantage of Organotrifluoroborates

In the landscape of synthetic chemistry, the development of robust and versatile reagents is paramount. This compound (CAS 1023357-66-5) has emerged as a significant player, belonging to the broader class of potassium organotrifluoroborate salts.[3][4][5][6][7] These salts offer considerable advantages over their boronic acid counterparts, which are often prone to polymerization and degradation.[8] The key attributes of potassium organotrifluoroborates include:

-

Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, allowing for ease of handling and long-term storage.[1][2]

-

Controlled Reactivity: The trifluoroborate moiety acts as a protecting group for the boronic acid.[9] The active boronic acid species is generated in situ under specific reaction conditions, enabling a "slow release" that can minimize undesirable side reactions like homocoupling.[10][11][12][13]

-

Functional Group Tolerance: Their stability and controlled reactivity allow for their use in complex molecular architectures with a wide array of functional groups.[14]

The structure of this compound incorporates a latent carboxylic acid, protected as a tert-butyl ester. This bifunctional nature makes it an ideal building block for introducing a propionic acid linker into a target molecule, which can then be deprotected for further conjugation, for instance, in the synthesis of bioconjugates or bifunctional molecules.

Core Mechanism of Action: From Stable Salt to Reactive Intermediate

The "mechanism of action" for a synthetic reagent like this refers to its chemical behavior and transformation pathway within a reaction. The utility of this compound hinges on the controlled hydrolysis of the trifluoroborate anion to its corresponding boronic acid, the active nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Hydrolysis: The Activation Step

The conversion of the tetracoordinate trifluoroborate (R-BF₃⁻K⁺) to the trivalent boronic acid (R-B(OH)₂) is a critical activation step.[10][12][13] This hydrolysis is typically achieved under the basic and aqueous conditions of the Suzuki-Miyaura reaction.[10][12] The rate of this hydrolysis is a complex function of several variables, including the electronic nature of the organic substituent (the 'R' group), temperature, and the specific base and solvent system used.[10][11][12][13]

The mechanism can be influenced by both acid and base. While Suzuki-Miyaura reactions are run under basic conditions, trace acidity can catalyze the hydrolysis.[10][12] This "acid-base paradox" ensures a slow and sustained release of the boronic acid, which is crucial for preventing its accumulation and subsequent decomposition.[10][12][13] A simplified representation of this equilibrium is shown below.

Caption: In-situ generation of boronic acid from its potassium trifluoroborate salt.

The Suzuki-Miyaura Catalytic Cycle

Once the boronic acid is formed, it enters the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (or more accurately, a boronate species formed by reaction with the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the Pd(0) catalyst.

Sources

- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium 3-trifluoroboratopropanoate tert-butyl ester | [frontierspecialtychemicals.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1023357-66-5 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

The Ascendance of Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

For researchers, scientists, and professionals in drug development, the pursuit of robust and versatile chemical tools is a constant imperative. Organotrifluoroborate salts have emerged as a superior class of reagents in modern synthetic chemistry, offering significant advantages over traditional organoboron compounds. This in-depth technical guide provides a comprehensive overview of the discovery and history of organotrifluoroborate salts, their synthesis, unique stability, and their expansive applications, particularly in the realm of cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge to effectively implement these powerful reagents in their synthetic endeavors.

A Historical Perspective: From Laboratory Curiosity to Synthetic Staple

The journey of organotrifluoroborate salts from obscure laboratory curiosities to indispensable tools in organic synthesis is a testament to the persistent pursuit of more stable and reliable reagents. While the broader class of organoboron compounds has been a cornerstone of synthetic chemistry for decades, their inherent instability, particularly of boronic acids, presented significant challenges.[1]

The first documented preparation of an organotrifluoroborate complex dates back to 1940 by Fowler and Krauss.[2] However, these early examples remained largely of academic interest. A pivotal moment came in the 1960s with the synthesis of potassium trifluoromethyltrifluoroborate, a compound noted for its exceptional thermal stability.[2][3] Despite these early discoveries, the lack of general and efficient synthetic methods hampered their widespread adoption.

The landscape began to change dramatically in 1995 when E. Vedejs and his group reported a highly efficient method for the synthesis of potassium organotrifluoroborates using potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[2] This development was a watershed moment, providing a straightforward and high-yielding route to a wide variety of these stable salts from readily available boronic acids.[2][4] The work of researchers like Gary Molander and Sylvain Darses and Jean-Pierre Genet further expanded the synthetic utility and understanding of these reagents, solidifying their place in the modern synthetic chemist's toolbox.[5][6][7]

The Organotrifluoroborate Advantage: Unpacking the Stability and Reactivity

The superior performance of organotrifluoroborate salts, particularly potassium organotrifluoroborates (R-BF₃K), stems from their unique structure and stability. Unlike their boronic acid counterparts, which are prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation and oxidation, organotrifluoroborates exhibit remarkable stability to air and moisture.[1][8] This inherent robustness simplifies handling, storage, and allows for more precise stoichiometric control in reactions.[5][8]

The key to this stability lies in the tetracoordinate nature of the boron atom, which is bonded to three highly electronegative fluorine atoms.[5] This structure protects the boron from common degradation pathways that plague the vacant p-orbital of tricoordinate boronic acids.[1] Consequently, organotrifluoroborates can be considered as "protected" forms of boronic acids, capable of being carried through multi-step syntheses where their less stable precursors would fail.[5][9]

Despite their stability, organotrifluoroborates are sufficiently reactive to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[6][8] Under the reaction conditions, the organotrifluoroborate is believed to undergo slow hydrolysis to release the corresponding boronic acid in situ.[8][10] This slow-release mechanism is crucial as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as homocoupling.[8][10][11]

Comparative Stability Data

| Parameter | Ethylboronic Acid | Potassium Ethyltrifluoroborate | Rationale |

| Physical State | Waxy solid or oil | Crystalline, free-flowing solid | The ionic lattice of the salt contributes to its solid, crystalline nature. |

| Air & Moisture Stability | Prone to decomposition and boroxine formation[1][8] | Highly stable, can be stored indefinitely at room temperature[2][8] | The tetracoordinate boron is less susceptible to hydrolysis and oxidation.[1] |

| Thermal Stability | Can decompose upon heating | Highly thermally stable, often with decomposition temperatures above 300°C[1][2] | Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.[1] |

| Handling | Requires careful handling and storage under inert atmosphere | Can be handled on the benchtop with no special precautions[12] | Inherent chemical stability reduces the need for specialized handling. |

Synthesis of Organotrifluoroborate Salts: A Practical Guide

The development of efficient synthetic routes has been paramount to the widespread adoption of organotrifluoroborate salts. The most common and practical method involves the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[4]

General Workflow for Organotrifluoroborate Synthesis

Caption: General workflow for the synthesis of potassium organotrifluoroborate salts.

Detailed Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate[5]

-

Dissolution: In a suitable flask, dissolve phenylboronic acid (20 g, approx. 169 mmol) in 50 mL of methanol.

-

Addition of KHF₂: With vigorous stirring, slowly add an excess of a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (125 mL, approx. 4.5 M solution, approx. 563 mmol).

-

Precipitation: Continue stirring for 15 minutes. A white precipitate of potassium phenyltrifluoroborate will form.

-

Isolation: Collect the precipitated product by vacuum filtration.

-

Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from a minimal amount of hot acetonitrile to yield pure potassium phenyltrifluoroborate (yields typically around 82%).

This straightforward procedure can be adapted for a wide range of aryl- and vinylboronic acids.[2] Furthermore, methods have been developed for the synthesis of organotrifluoroborates from other organoboron precursors and via transmetalation reactions, expanding the scope of accessible structures.[2][13]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling and Beyond

The enhanced stability and favorable reactivity profile of organotrifluoroborate salts have made them invaluable reagents in a multitude of organic transformations, with their application in the Suzuki-Miyaura cross-coupling reaction being the most prominent.[6]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[6] Organotrifluoroborates have proven to be exceptional coupling partners in these reactions, often providing higher yields and tolerating a broader range of functional groups compared to their boronic acid counterparts.[8][14]

Catalytic Cycle of the Suzuki-Miyaura Reaction with Organotrifluoroborates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Iodoanisole[14]

-

Reaction Setup: To a reaction vessel, add 4-iodoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).

-

Catalyst and Ligand: Add palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%).

-

Solvent: Add a 9:1 mixture of tetrahydrofuran (THF) and water (4 mL).

-

Reaction Conditions: Heat the reaction mixture to 65°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford 4-methoxystyrene.

This protocol is a general guideline, and optimization of the catalyst, ligand, base, and solvent system may be necessary for different substrates.[14][15] The scope of the reaction is broad, accommodating a wide variety of aryl and heteroaryl halides and triflates as electrophiles.[14][16]

Beyond the Suzuki-Miyaura reaction, organotrifluoroborates have found application in a range of other transformations, including:

-

Rhodium-catalyzed additions to aldehydes and enones [2]

-

Copper-catalyzed Chan-Lam cross-coupling reactions [10]

-

As precursors for the synthesis of other organoboron reagents [17]

-

In photoredox catalysis [18]

Conclusion and Future Outlook

The discovery and development of organotrifluoroborate salts have fundamentally reshaped the landscape of modern organic synthesis. Their exceptional stability, ease of handling, and broad reactivity have addressed many of the limitations associated with traditional organoboron reagents. For researchers in drug discovery and development, the ability to incorporate complex molecular fragments with high efficiency and functional group tolerance is paramount, and organotrifluoroborates provide a powerful platform to achieve these goals.

As our understanding of their reactivity continues to deepen, we can anticipate the development of new and innovative applications for these versatile reagents. The ongoing exploration of novel catalytic systems and reaction conditions will undoubtedly unlock even greater potential, further solidifying the position of organotrifluoroborate salts as indispensable tools for the construction of complex molecules that drive scientific advancement.

References

-

Chem-Station Int. Ed. (2015). Organotrifluoroborate Salts. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta, 38(2), 49-55. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]

-

Darses, S., et al. (2005). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 7(17), 3781–3784. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Preparation of Potassium 1-Naphthyltrifluoroborate and 1-Naphthol. Organic Syntheses, 88, 293. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Oliveira, R. A. (2009). Recent Advances in Organotrifluoroborates Chemistry. Synlett, 2009(4), 505-506. [Link]

-

Molander, G. A. (2015). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Pure and Applied Chemistry, 87(1), 1-10. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1557–1569. [Link]

-

Molander, G. A., & Gormisky, P. A. (2010). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 75(21), 7481–7485. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 345–352. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions. Angewandte Chemie International Edition in English, 51(37), 9385–9388. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

Introduction to the stability of Potassium 3-trifluoroboratopropionate tert-butyl ester

<An In-depth Technical Guide to the Stability of Potassium 3-trifluoroboratopropionate tert-butyl ester

Introduction

Overview of Potassium Organotrifluoroborates in Drug Discovery

Potassium organotrifluoroborates have become indispensable reagents in modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] Their popularity stems from their enhanced stability compared to other organoboron compounds like boronic acids, which can be prone to decomposition.[3][4] These crystalline solids are generally stable to air and moisture, allowing for easier handling and storage without the need for stringent inert atmosphere techniques.[3][5] This inherent stability simplifies experimental setups and enhances the reproducibility of synthetic protocols, a critical factor in the pharmaceutical industry.[2]

The primary application of potassium organotrifluoroborates is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[4][6] This versatility makes them valuable building blocks in the synthesis of complex molecular architectures found in many pharmacologically active molecules.[2]

Introduction to this compound: Structure and Significance

This compound, with the chemical formula C7H13BF3KO2 and a molecular weight of 236.08 g/mol , is a key reagent in this class of compounds.[7][8] Its structure incorporates a tert-butyl ester group, a common motif in drug candidates that can improve metabolic stability and modulate lipophilicity.[4][9] The presence of this functional group makes it a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic properties of potential drug molecules.

The Critical Role of Stability in Application

While potassium organotrifluoroborates are lauded for their stability, it is not absolute.[5] The stability of this compound is influenced by factors such as pH and the presence of Lewis acids.[5] Understanding the stability profile of this reagent is paramount for its effective use. The primary degradation pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid.[5] This hydrolysis is a necessary step for their participation in cross-coupling reactions, where the boronic acid is the active species.[10] Therefore, a controlled "slow release" of the boronic acid is often desired to minimize side reactions.[11][12] This technical guide will provide an in-depth analysis of the stability of this compound under various conditions, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties and Intrinsic Stability

The stability of this compound is a key attribute that dictates its storage, handling, and utility in synthetic chemistry. As a crystalline solid, it exhibits notable stability to air and moisture, which is a significant advantage over many other organometallic reagents.[3][5] This allows for indefinite storage at room temperature without the need for special precautions, although some suppliers recommend storage at 4°C to prevent any slow hydrolysis from prolonged exposure to humidity.[5]

Solid-State Stability: Thermal and Hygroscopic Analysis

Potassium organotrifluoroborates, as a class, demonstrate high thermal stability. For instance, some derivatives are stable at temperatures up to 300°C.[3][5] While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the title compound are not extensively published, the high melting points of similar compounds suggest significant thermal robustness.[5] From a hygroscopicity standpoint, while generally stable, prolonged exposure to a humid environment should be avoided to prevent gradual hydrolysis on the surface of the solid.[5]

Solution-State Stability: pH and Solvent Effects

The stability of this compound in solution is highly dependent on the pH and the solvent system. The principal route of degradation in solution is hydrolysis to the corresponding boronic acid.[5]

Under neutral or acidic conditions, many organotrifluoroborates show considerable stability.[5] However, the rate of hydrolysis is significantly promoted under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.[5] This pH-dependent hydrolysis is a critical aspect of their reactivity, as it controls the in-situ generation of the active boronic acid species.[13] The rate of this hydrolysis can be influenced by several factors, including the specific base used and even the material of the reaction vessel, as glass can act as a fluorophile and drive the hydrolytic equilibrium.[13]

The choice of solvent also plays a role. While soluble in polar organic solvents, the presence of water in these solvents will facilitate hydrolysis.[14] The steric bulk of the tert-butyl group in this compound is also expected to influence the specific rate of hydrolysis.[5]

Table 1: Summary of Stability Characteristics

| Condition | Stability Profile | Key Considerations |

| Solid State (Air & Moisture) | Generally stable, allowing for easy handling and storage.[3][5] | Prolonged exposure to high humidity should be avoided to prevent slow surface hydrolysis.[5] |

| Thermal | High thermal stability is characteristic of this class of compounds.[3][5] | Specific decomposition temperature data is not readily available but is expected to be high. |

| Solution (pH) | Considerable stability in neutral or acidic conditions.[5] Hydrolysis is promoted under basic conditions.[5] | The rate of hydrolysis is crucial for reactivity in cross-coupling reactions.[11][12] |

| Solution (Solvents) | Soluble in polar organic solvents.[14] | The presence of water will lead to hydrolysis.[3] |

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a series of well-defined experimental protocols are necessary. These methods allow researchers to quantify the compound's robustness under various conditions, ensuring its reliable application in synthesis.

Protocol 1: Monitoring Hydrolytic Stability

This protocol provides a general framework for studying the hydrolytic stability of this compound under different pH and solvent conditions.[5]

Objective: To determine the rate of hydrolysis to the corresponding boronic acid.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., THF or acetonitrile).

-

Reaction Setup: In a reaction vessel (preferably PTFE to avoid interference from glass), combine the chosen solvent system (e.g., THF/H₂O) and any additives such as a buffer or base (e.g., Cs₂CO₃).[5][13]

-

Temperature Control: Bring the mixture to the desired reaction temperature (e.g., 55°C).[11]

-

Initiation: Add a known volume of the stock solution to the reaction vessel to initiate the experiment.[5]

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Analysis: Quench the reaction if necessary and analyze the aliquots using techniques such as ¹H, ¹¹B, or ¹⁹F NMR spectroscopy, or HPLC-MS to monitor the disappearance of the starting material and the appearance of the boronic acid.[11]

Protocol 2: Compatibility with Cross-Coupling Reagents

Objective: To assess the stability of the trifluoroborate salt in the presence of reagents commonly used in Suzuki-Miyaura cross-coupling reactions.

Methodology:

-

Reaction Mixture: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., RuPhos, 4-10 mol%).[5]

-

Solvent and Base: Add the desired solvent and base.

-

Monitoring: Monitor the reaction over time using an appropriate analytical technique (e.g., GC-MS or LC-MS) to determine the consumption of the trifluoroborate salt and the formation of the cross-coupled product.

-

Control Experiment: Run a parallel experiment without the aryl halide to isolate the stability of the trifluoroborate in the presence of the catalyst system and base.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Experimental workflow for stability assessment.

Mechanistic Insights into Degradation

A thorough understanding of the degradation mechanisms of this compound is crucial for optimizing its use and mitigating unwanted side reactions.

Hydrolytic Degradation Pathway

The primary degradation pathway for potassium organotrifluoroborates in solution is hydrolysis, which proceeds in a stepwise manner with the sequential replacement of fluoride ions by hydroxide ions to ultimately form the corresponding boronic acid.[5] This process is a prerequisite for the transmetalation step in Suzuki-Miyaura cross-coupling reactions.[10]

The hydrolysis mechanism can be complex and is highly dependent on the reaction conditions and the nature of the organic substituent on the boron atom.[12][15] For some organotrifluoroborates, the hydrolysis is catalyzed by acid, even under nominally basic conditions.[11][15] This "acid-base paradox" can arise from partial phase-splitting of the solvent system, leading to a lower pH in the bulk medium.[11] In other cases, hydrolysis can proceed through direct dissociation of a fluoride ion.[12][15]

The rate of hydrolysis is a key factor in the "slow release" strategy, where the gradual formation of the boronic acid minimizes its concentration in the reaction mixture, thereby suppressing side reactions such as oxidative homocoupling and protodeboronation.[11][12]

Caption: Key considerations for handling and use.

Conclusion

This compound stands out as a robust and versatile reagent in the field of organic synthesis, particularly for applications in drug discovery. Its notable stability in the solid state simplifies handling and storage, offering a distinct advantage over more sensitive organoboron compounds. However, its stability in solution is a nuanced affair, heavily influenced by pH and the reaction environment. The controlled hydrolysis to the active boronic acid species is the key to its successful application in cross-coupling reactions. By understanding the mechanistic underpinnings of its stability and degradation, and by employing the detailed experimental protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block. Adherence to the best practices for storage and handling will further ensure its reliability and reproducibility in the synthesis of novel chemical entities.

References

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012-05-24).

- Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide - Benchchem.

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. (2012-04-19).

- Organotrifluoroborate Salts | Chem-Station Int. Ed. (2015-11-02).

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (2012-04-19).

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Potassium 3-trifluoroboratopropanoate tert-butyl ester | - Frontier Specialty Chemicals.

- Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis - Benchchem.

- An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals - Benchchem.

- This compound, 1 gram - CP Lab Safety.

- Application Notes and Protocols: Potassium Tert-butyltrifluoroborate as a Nucleophilic Tert-butyl Source - Benchchem.

- Metabolically Stable tert-Butyl Replacement - PMC - NIH.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 7. Potassium 3-trifluoroboratopropanoate tert-butyl ester | [frontierspecialtychemicals.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 14. benchchem.com [benchchem.com]

- 15. pure.ed.ac.uk [pure.ed.ac.uk]

A Guide to the Theoretical Exploration of Organotrifluoroborate Derivatives for Advanced Drug Discovery

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical studies on organotrifluoroborate derivatives. It navigates the computational methodologies employed to elucidate their behavior and predictive models that can accelerate their application in medicinal chemistry.

Introduction: The Rise of Organotrifluoroborates in Synthesis and Beyond

Organotrifluoroborates have emerged from being mere laboratory curiosities to indispensable reagents in modern organic synthesis.[1][2] Their growing popularity stems from their remarkable stability compared to their boronic acid counterparts.[3] Potassium organotrifluoroborate salts, in particular, are generally crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for prolonged storage without degradation.[3][4] This stability is attributed to the tetracoordinate nature of the boron atom, which protects it from common decomposition pathways that affect the vacant p-orbital of tricoordinate boronic acids.[3]

These compounds serve as protected forms of boronic acids, capable of enduring a variety of synthetic transformations before their reactivity is unleashed for crucial bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][5][6] The versatility and functional group tolerance of organotrifluoroborates have made them invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients.[4][7][8] While a wide array of organotrifluoroborates have been synthesized and studied, this guide will use the broader class to illustrate the power of theoretical studies, with the understanding that these principles are applicable to specific derivatives, including the less-documented trifluoroboratopropionates.

The Computational Lens: Theoretical Methodologies for Studying Organotrifluoroborates

Understanding the intricate electronic and structural properties of organotrifluoroborates is paramount to predicting their reactivity and designing novel applications. Density Functional Theory (DFT) has become a cornerstone in the theoretical investigation of these compounds, offering profound insights at the molecular level.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying organotrifluoroborates due to its balance of computational cost and accuracy. Different functionals can be employed depending on the properties of interest:

-

Hybrid functionals (e.g., B3LYP, PBE0): Widely used for studying reaction mechanisms and molecular spectroscopy.

-

M06-2X: This functional has shown high precision in calculating the thermochemical properties of organotrifluoroborate anions.[9]

-

Long-range corrected functionals (e.g., CAM-B3LYP): Ideal for studying solvent effects and non-covalent interactions.

A typical DFT workflow for analyzing an organotrifluoroborate derivative is outlined below:

Caption: A generalized workflow for DFT calculations on organotrifluoroborate derivatives.

Key Theoretical Insights into Organotrifluoroborate Chemistry

Theoretical studies have been instrumental in unraveling the fundamental aspects of organotrifluoroborate reactivity, providing predictive power that complements experimental work.

Predicting Redox Potentials

The reactivity of organotrifluoroborates in single-electron transfer (SET) processes is crucial for certain cross-coupling reactions. DFT calculations have been successfully employed to predict the one-electron redox potentials of a wide range of organotrifluoroborate anions.[9]

A systematic study utilizing the M05-2X functional with a PCM-UAHF solvation model provided accurate predictions of redox potentials.[9] The study revealed that for Csp³-hybridized organotrifluoroborate anions, the redox potentials are significantly influenced by the nature of the organic substituent. Electron-donating groups (EDGs) lower the redox potential, making the compound more amenable to oxidation, while electron-withdrawing groups (EWGs) have the opposite effect.[9]

| Substituent Type | Example Substituent | Calculated E° (V) Range | Implication for Reactivity |

| Electron-Donating | –N(CH₃)₂ | 0.36 - 1.00 | Favorable for SET reactions |

| Electron-Withdrawing | –NO₂, –CN | 1.00 - 1.57 | Less favorable for SET reactions |

| Csp²-hybridized | Vinyl | 1.38 - 2.43 | Generally higher than Csp³ |

| Caption: Influence of substituent electronic effects on the calculated redox potentials of organotrifluoroborate anions.[9] |

Unraveling the Hydrolysis Mechanism

The Suzuki-Miyaura coupling of organotrifluoroborates necessitates their hydrolysis to the corresponding boronic acids in situ.[10] The rate of this hydrolysis is a critical factor for the success of the coupling reaction.[11] Theoretical studies, in conjunction with experimental data, have shed light on the complex mechanism of this hydrolysis.

DFT calculations can be used to model the transition states and intermediates of the hydrolysis pathway, helping to understand the factors that govern the reaction rate. For instance, the analysis of B-F bond lengths in the intermediate difluoroborane can provide an a priori assessment of whether a given organotrifluoroborate will undergo fast or slow hydrolysis.[10]

Caption: A simplified schematic of the hydrolysis of potassium organotrifluoroborates to boronic acids.

Synthesis of Organotrifluoroborate Derivatives: The Gateway to Theoretical and Experimental Studies

The accessibility of organotrifluoroborates is a key enabler for both experimental and theoretical investigations. Several robust synthetic methods have been developed for their preparation.

General Synthetic Protocol

A common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂).[1][12]

Step-by-Step Methodology:

-

Dissolution: The organoboronic acid is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water.

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride is added to the boronic acid solution.

-

Precipitation: The potassium organotrifluoroborate salt precipitates from the solution.

-

Isolation and Purification: The solid is collected by filtration, washed with a cold solvent (e.g., cold water or methanol), and dried under vacuum.

This method is applicable to a wide range of aryl- and alkylboronic acids.[13][14]

Caption: A flowchart illustrating the general synthetic procedure for potassium organotrifluoroborates.

Future Perspectives: The Expanding Role of Theoretical Studies

The synergy between theoretical and experimental chemistry will continue to drive innovation in the field of organotrifluoroborates. Future theoretical work is likely to focus on:

-

Machine Learning: Developing machine learning models to predict the reactivity and properties of novel organotrifluoroborate derivatives, accelerating the discovery of new reagents.

-

Reaction Optimization: In silico screening of catalysts and reaction conditions for cross-coupling reactions involving organotrifluoroborates to improve efficiency and selectivity.

-

Biomolecular Interactions: Modeling the interactions of organotrifluoroborate-containing drug candidates with their biological targets to guide rational drug design.

As computational power increases and theoretical methods become more sophisticated, the predictive and explanatory power of in silico studies will become an even more indispensable tool for chemists and drug developers working with this versatile class of compounds.

References

-

Zhu, D., Zheng, W., Zheng, Y., & Xie, H. (2019). A theoretical study on one-electron redox potentials of organotrifluoroborate anions. Physical Chemistry Chemical Physics, 21(21), 11215-11225. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

- Lennox, A. J. J. (2014). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Europe PMC. [Link]

-

Katritzky, A. R., et al. (2010). Recent Progress in Fragmentation of Katritzky Salts Enabling Formation of C–C, C–B, and C–S Bonds. Synthesis, 42(1), 1-18. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-649. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]

-

Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

YouTube. (2025). Advancing oral drug development with in vitro dissolution and absorption tools. [Link]

-

MDPI. (2022). Advances in the Cystic Fibrosis Drug Development Pipeline. [Link]

-

Cystic Fibrosis Foundation. (n.d.). Drug Development Pipeline. [Link]

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organotrifluoroborate Preparation, Coupling and Hydrolysis - Alastair J. J. Lennox - Google Books [books.google.com]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. A theoretical study on one-electron redox potentials of organotrifluoroborate anions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 14. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

An In-Depth Technical Guide to Potassium 3-trifluoroboratopropionate tert-butyl ester for Early-Stage Drug Discovery

Abstract

Potassium 3-trifluoroboratopropionate tert-butyl ester has emerged as a pivotal building block in contemporary drug discovery, offering a stable and versatile platform for the introduction of a protected propionic acid moiety. This guide provides an in-depth exploration of its synthesis, characterization, and strategic application, with a particular focus on the robust Suzuki-Miyaura cross-coupling reaction. By delving into the mechanistic underpinnings and providing detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this organoboron reagent.

Introduction: The Ascendancy of Organotrifluoroborates in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents necessitates the development of efficient and reliable synthetic methodologies. Among the myriad of tools available to the medicinal chemist, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] While traditional organoboron reagents like boronic acids and esters have been instrumental, they are often beset by challenges related to stability, purification, and stoichiometry.[2]

Potassium organotrifluoroborates have risen to prominence as a superior class of reagents, mitigating many of the drawbacks associated with their predecessors.[3] These crystalline, air- and moisture-stable solids offer unparalleled ease of handling and can be stored indefinitely without special precautions.[4][5] Their tetracoordinate nature masks the reactivity of the carbon-boron bond, rendering them compatible with a wide array of functional groups and reaction conditions, only to be unmasked under the specific conditions of the cross-coupling reaction.[1]

This guide focuses on a particularly valuable member of this class: This compound (CAS 1023357-66-5).[6] This reagent provides a masked carboxylic acid functionality, protected as a tert-butyl ester, which is of immense utility in the synthesis of complex molecules and potential drug candidates. The tert-butyl group is a frequently employed motif in medicinal chemistry, known for its ability to enhance metabolic stability and modulate lipophilicity.[7]

| Property | Value |

| CAS Number | 1023357-66-5 |

| Molecular Formula | C₇H₁₃BF₃KO₂ |

| Molecular Weight | 236.08 g/mol |

| Appearance | Typically a white to off-white solid |

| Storage | Room temperature, in a dry and well-ventilated location |

Table 1: Physicochemical Properties of this compound.[6][8]

Synthesis and Purification: A Robust and Reproducible Pathway

The synthesis of potassium alkyltrifluoroborates generally follows a well-established, two-step sequence: the formation of an organoborane intermediate followed by its conversion to the trifluoroborate salt with potassium hydrogen fluoride (KHF₂).[5][9] While a specific protocol for the title compound is not extensively detailed in primary literature, a reliable synthesis can be designed based on established methodologies, particularly those developed by Molander and coworkers.[4][5]

The most logical precursor is a tert-butyl ester of a 3-halopropionate, which can be converted to an organometallic species and subsequently reacted with a borate ester.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

tert-Butyl 3-bromopropionate

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water, deionized

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings are stirred in anhydrous THF. A solution of tert-butyl 3-bromopropionate in anhydrous THF is added dropwise, maintaining a gentle reflux. After the addition is complete, the reaction is stirred until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of triisopropyl borate in anhydrous THF is added dropwise, ensuring the temperature remains below -70 °C. The mixture is stirred at this temperature for several hours before being allowed to warm slowly to room temperature.

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude boronic acid/ester intermediate.

-

Trifluoroborate Salt Formation: The crude intermediate is dissolved in methanol and cooled in an ice bath. A solution of KHF₂ in deionized water is added portion-wise.[9] A thick white slurry is expected to form. The mixture is stirred for a designated period, allowing for complete precipitation.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water and then with diethyl ether to remove impurities. The resulting white solid is dried under high vacuum to afford the final product, this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous characterization is paramount to ensure the quality and reactivity of the synthesized reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Key Features |

| ¹H NMR | ~1.4 ppm | singlet | - | tert-butyl protons (9H) |

| ~2.3 ppm | triplet | ~7-8 Hz | -CH₂-CO₂tBu (2H) | |

| ~0.8 ppm | triplet | ~7-8 Hz | -CH₂-BF₃K (2H) | |

| ¹³C NMR | ~175 ppm | - | - | Ester carbonyl |

| ~80 ppm | - | - | Quaternary carbon of tert-butyl group | |

| ~28 ppm | - | - | Methyl carbons of tert-butyl group | |

| ~35 ppm | - | - | -CH₂-CO₂tBu | |

| ~15 ppm (broad) | - | - | -CH₂-BF₃K (broad due to quadrupolar relaxation of ¹¹B) | |

| ¹⁹F NMR | ~ -135 to -145 ppm | quartet | ¹J(¹¹B-¹⁹F) ~50-60 Hz | Trifluoroborate group |

| ¹¹B NMR | ~ 3 to 6 ppm | quartet | ¹J(¹¹B-¹⁹F) ~50-60 Hz | Tetracoordinate boron |

Table 2: Predicted NMR Spectral Data for this compound.

Stability and Handling: A Key Advantage in Research and Development

One of the most significant advantages of potassium organotrifluoroborates is their exceptional stability.[4][5]

-

Air and Moisture Stability: Unlike boronic acids which can dehydrate to form boroxines, this compound is a solid that is stable in the presence of air and moisture, simplifying weighing and handling operations.[9]

-

Storage: The compound can be stored at room temperature in a sealed container for extended periods without significant decomposition.[8]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a protected propionic acid sidechain to aryl or heteroaryl scaffolds.[10] This is a critical transformation in the synthesis of numerous pharmacologically active molecules.

Reaction Mechanism

The catalytic cycle for the Suzuki-Miyaura reaction with potassium organotrifluoroborates is well-established.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key transmetalation step involves the transfer of the alkyl group from the tetracoordinate borate to the palladium(II) center. This is facilitated by a base, which is believed to promote the formation of a more reactive boronate species in situ.

Detailed Experimental Protocol: Coupling with an Aryl Chloride

This protocol provides a general method for the coupling of this compound with a generic aryl chloride, a challenging yet economically advantageous coupling partner.

Materials:

-

Aryl chloride (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene

-

Water, deionized

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl chloride, this compound, and potassium carbonate.

-

Solvent Addition and Degassing: Add toluene and deionized water (typically in a 10:1 ratio). The mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

-

Catalyst Addition: In a separate vial, the Pd(OAc)₂ and RuPhos ligand are combined. This catalyst/ligand mixture is then added to the reaction tube under a positive pressure of argon.

-

Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated in a preheated oil bath at 80-100 °C.

-

Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Strategic Value in Drug Discovery

The ability to introduce a tert-butyl protected propionic acid moiety is of high strategic value in medicinal chemistry programs.

-

Access to Novel Chemical Space: This building block allows for the facile synthesis of analogues containing a carboxylic acid group after deprotection of the tert-butyl ester, which can be a key pharmacophore for interacting with biological targets.

-

Late-Stage Functionalization: The stability of the trifluoroborate allows it to be carried through multiple synthetic steps, enabling its use in late-stage functionalization strategies to rapidly generate diverse compound libraries.[10]

-

Improved Physicochemical Properties: The propionic acid side chain can be used to modulate solubility and other key drug-like properties.

Conclusion

This compound stands as a testament to the advances in organoboron chemistry. Its exceptional stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the modern drug discovery scientist. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of empowering researchers to confidently and effectively incorporate this versatile reagent into their synthetic strategies, thereby accelerating the discovery of new therapeutic agents.

References

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(13), 2031–2034. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

- BenchChem. (2025). Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. BenchChem.

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-56.

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Frontier Specialty Chemicals. Potassium 3-trifluoroboratopropanoate tert-butyl ester. [Link]

- BenchChem. (2025). Application Notes and Protocols: Potassium Tert-butyltrifluoroborate as a Nucleophilic Tert-butyl Source. BenchChem.

-

CP Lab Safety. This compound, 1 gram. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. Organic letters, 13(15), 3956–3959. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Wang, X., et al. (2022). Synthesis of γ-amino acids via photocatalyzed intermolecular carboimination of alkenes. Organic Chemistry Frontiers, 9(1), 107-113. [Link]

-

Valdivia, M. V., et al. (2002). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules, 7(5), 455-463. [Link]

-

Zhang, H., et al. (2018). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1937-1946. [Link]

-

Tota, M. R., et al. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Medicinal Chemistry Letters, 14(10), 1416–1422. [Link]

-

Meagher, J. L., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 477–482. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]